2-Fluoroacrolein
Overview
Description
2-Fluoroacrolein is an organic compound with the molecular formula C3H3FO It is a fluorinated derivative of acrolein, characterized by the presence of a fluorine atom attached to the carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroacrolein can be synthesized through several methods. One common approach involves the reaction of a vinyl ether with dichloromonofluoromethane to yield a substituted cyclopropane compound. This intermediate is then subjected to further reactions to produce this compound . Another method involves the reaction of 1-(1-butoxy-2-fluoropropenyl)oxy)butane with hydrochloric acid at elevated temperatures, followed by distillation to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis methods that ensure high yield and purity. The process often includes the use of specialized reactors and controlled reaction conditions to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoroacrolein has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studies have explored its interactions with biological molecules, particularly nucleic acids and proteins.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its reactivity with biological targets.
Industry: It is used in the production of specialized polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoroacrolein involves its high reactivity with nucleophiles, such as amino groups in proteins and nucleic acids. This reactivity can lead to the formation of adducts, which may disrupt normal biological functions. The compound can also induce oxidative stress and inflammation, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Chloroacrolein
- 2-Bromoacrolein
- Acrolein
Comparison: 2-Fluoroacrolein is unique due to the presence of the fluorine atom, which significantly alters its chemical properties compared to its chloro and bromo analogs. The fluorine atom increases the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-fluoroprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO/c1-3(4)2-5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBNWHZGDKLEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161187 | |
Record name | 2-Fluoroacrolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13989-27-0 | |
Record name | 2-Fluoroacrolein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoroacrolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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